Butanethioamide
Description
Butanethioamide, N-ethyl-3,3-dimethyl-2-oxo (CAS No.: 95112-83-7) is a sulfur-containing organic compound classified as a thioamide. Its structure features a thioamide group (-C(=S)-N-) attached to a branched butane backbone with substituents including an ethyl group and two methyl groups at the 3-position.
Properties
IUPAC Name |
butanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLXTOVHRYJKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498941 | |
| Record name | Butanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-93-9 | |
| Record name | Butanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanethioamide can be synthesized through several methods. One common approach involves the reaction of butanenitrile with hydrogen sulfide in the presence of a base. Another method includes the use of thioamide formation reactions, where butanoyl chloride reacts with ammonium thiocyanate to yield this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form butylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Butanesulfoxide, butanesulfone.
Reduction: Butylamine.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
Butanethioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a probe to study protein folding and dynamics due to its ability to form stable thioamide bonds.
Medicine: It is investigated for its potential use in drug design, especially in the development of thioamide-containing pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of butanethioamide involves its ability to form stable thioamide bonds, which can mimic the amide bonds in biomolecules. This property allows it to interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function. The sulfur atom in the thioamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares Butanethioamide with sulfur-containing compounds derived from ranitidine impurities () and highlights structural and functional differences.
Structural Comparison
Key Observations :
- Thioamide vs. Amide/Sulfanyl Groups: this compound’s thioamide group (-C(=S)-N-) distinguishes it from ranitidine-related compounds, which contain sulfanyl (-S-) or amide (-C(=O)-N-) groups.
- Structural Complexity : this compound is a simpler molecule compared to ranitidine impurities, which feature fused furan rings and nitro/amine functionalities. This simplicity may enhance its utility in modular synthetic pathways .
Functional and Application Differences
- This compound : Likely serves as a building block for sulfur-rich pharmacophores or ligands in coordination chemistry. Its branched alkyl groups may confer lipophilicity, impacting membrane permeability in drug design .
- Ranitidine-Related Compounds : Nitroacetamide and diamine hemifumarate are impurities linked to ranitidine’s degradation. Their complex structures, including aromatic furan and nitro groups, are associated with stability challenges and regulatory scrutiny in pharmaceuticals .
Research Implications and Limitations
While the provided evidence highlights structural contrasts, detailed comparative data on reactivity, toxicity, or biological activity are absent. For instance:
- Reactivity : Thioamides like this compound may undergo nucleophilic substitution more readily than amides due to sulfur’s larger atomic size and weaker π-bonding in the C=S group.
- Stability: Ranitidine’s nitroacetamide impurity includes a nitro group (-NO₂), which is prone to reduction under physiological conditions, unlike this compound’s stable alkyl substituents .
Table 2: Hypothetical Stability and Reactivity Profile
| Compound | Stability in Acidic Conditions | Susceptibility to Oxidation |
|---|---|---|
| This compound | Moderate (thioamide hydrolysis) | Low (alkyl-dominated structure) |
| Ranitidine nitroacetamide | Low (nitro group reduction) | High (furan ring oxidation) |
Biological Activity
Butanethioamide, a compound featuring a thioamide functional group, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a butyl group attached to a thioamide functional group. Its general formula can be represented as . The thioamide moiety is known for its ability to participate in various chemical reactions, which can lead to the formation of biologically active derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the reaction of butylamine with carbon disulfide followed by hydrolysis. Various synthetic routes have been developed to optimize yields and enhance biological activity. For instance, electrochemical methods have been explored for synthesizing thiazole derivatives from this compound, showcasing its versatility in creating complex structures .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For example, a series of thiazole-thiophene hybrids synthesized from this compound exhibited significant cytotoxic effects against several human tumor cell lines, including HCT-116 and MCF-7. These compounds demonstrated IC50 values ranging from 5.24 to 9.70 μM, indicating strong antitumor activity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole-Thiophene Hybrid 1 | HCT-116 | 5.24 | |
| Thiazole-Thiophene Hybrid 2 | MCF-7 | 9.70 | |
| Thiazole-Thiophene Hybrid 3 | HepG-2 | 8.50 |
The mechanism by which this compound exerts its anticancer effects involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds bind effectively to proteins involved in cell proliferation and survival pathways, such as the Rab7b protein . This binding may inhibit the growth of cancer cells and induce apoptosis.
Case Studies
- Electrochemical Synthesis : A study demonstrated the use of an electrochemical flow reactor to synthesize benzothiazoles from N-arylthioamides, including this compound derivatives. This method allowed for efficient production while minimizing waste and improving reaction conditions .
- Antitumor Evaluation : In vitro assays assessed the efficacy of various this compound derivatives against cancer cell lines. The results indicated that certain derivatives not only inhibited tumor growth but also showed lower toxicity towards non-tumor cells, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
